Methyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a trifluoromethyl group, an imidazo[2,1-b][1,3]thiazole ring, and a benzothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
METHYL 2-{[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-{[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imidazo[2,1-b][1,3]thiazole ring play crucial roles in its biological activity by modulating enzyme functions and receptor interactions . The compound may inhibit or activate specific enzymes, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, share some structural similarities and biological activities.
Thiazole Derivatives: Thiazole-containing compounds like ritonavir and abafungin exhibit diverse biological activities, including antimicrobial and antiviral properties.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, such as fluoxetine and celecoxib, are known for their enhanced stability and biological activities.
Uniqueness
METHYL 2-{[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of the trifluoromethyl group, imidazo[2,1-b][1,3]thiazole ring, and benzothiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H16F3N3O3S2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 2-[[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H16F3N3O3S2/c1-25-12(23)10-8-4-2-3-5-9(8)27-11(10)20-15(16(17,18)19)13(24)22-6-7-26-14(22)21-15/h20H,2-7H2,1H3 |
InChI Key |
ZRFZGVOZDGBFLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC3(C(=O)N4CCSC4=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.